molecular formula C14H20O3 B310668 3-Tert-butyl-4-hydroxyphenyl butyrate

3-Tert-butyl-4-hydroxyphenyl butyrate

Cat. No.: B310668
M. Wt: 236.31 g/mol
InChI Key: WQXYSVHBMXNXTJ-UHFFFAOYSA-N
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Description

Chemical Identity: 3-Tert-butyl-4-hydroxyphenyl butyrate, also known as ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] (CAS No. 32509-66-3), is a high-molecular-weight phenolic antioxidant. Its molecular formula is C₅₀H₆₆O₈ (Mr 795) .

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

(3-tert-butyl-4-hydroxyphenyl) butanoate

InChI

InChI=1S/C14H20O3/c1-5-6-13(16)17-10-7-8-12(15)11(9-10)14(2,3)4/h7-9,15H,5-6H2,1-4H3

InChI Key

WQXYSVHBMXNXTJ-UHFFFAOYSA-N

SMILES

CCCC(=O)OC1=CC(=C(C=C1)O)C(C)(C)C

Canonical SMILES

CCCC(=O)OC1=CC(=C(C=C1)O)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structure and Properties :

  • The compound consists of two 3-tert-butyl-4-hydroxyphenyl groups linked via a butyrate ester bridge to an ethylene glycol backbone .
  • It is a crystalline powder with a melting point of ~165°C, insoluble in water and petroleum ether but highly soluble in acetone and methanol .

Comparison with Structurally Similar Compounds

3-Tert-butyl-4-hydroxyanisole

Key Differences :

  • Structure : Contains a methoxy (-OCH₃) group instead of a butyrate ester.
  • Metabolism: Undergoes oxidative metabolism in liver microsomes to form tert-butylhydroquinone and tert-butylquinone, which are redox-active metabolites. These metabolites can covalently bind to proteins or form glutathione conjugates .
  • Applications : Used as an antioxidant in food and cosmetics, unlike the polymer-focused applications of 3-tert-butyl-4-hydroxyphenyl butyrate.
Property This compound 3-Tert-butyl-4-hydroxyanisole
Molecular Formula C₅₀H₆₆O₈ C₁₁H₁₆O₂
Solubility Insoluble in water Partially water-soluble
Primary Use Polymer stabilizer Food/cosmetic antioxidant
Metabolic Pathway Limited data; likely ester hydrolysis Oxidative metabolism

3-Tert-butyl-4-hydroxyphenyl Sulfate

Key Differences :

  • Structure : Contains a sulfate (-SO₄) group instead of a butyrate ester.
  • Properties : Higher water solubility due to the polar sulfate group, making it suitable for biological or aqueous systems .
  • Applications : Likely used in pharmaceutical or biochemical contexts, contrasting with the industrial use of the butyrate derivative.

Propyl Butyrate and Geranyl Butyrate

Key Differences :

  • Structure : Simpler esters (e.g., propyl or geranyl alcohol linked to butyric acid).
  • Properties :
    • Propyl butyrate (C₇H₁₄O₂): Low boiling point (~37°C), used as a flavoring agent (e.g., apricot aroma) .
    • Geranyl butyrate (C₁₄H₂₄O₂): Floral odor, used in perfumes and food flavorings .
  • Applications : Both are flavoring agents, unlike the antioxidant role of this compound.
Property This compound Propyl Butyrate Geranyl Butyrate
Boiling Point N/A (decomposes at ~165°C) ~37°C >110°C
Odor Odorless Apricot Floral
Primary Use Polymer stabilizer Food flavoring Perfumery

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